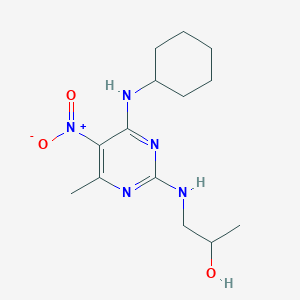

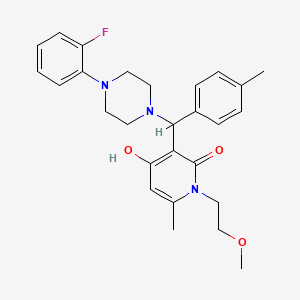

![molecular formula C14H14N4 B3012152 2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile CAS No. 339102-67-9](/img/structure/B3012152.png)

2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile" is a chemical intermediate that has been studied for its potential use in synthesizing heterocyclic compounds. This compound is related to enaminones, which are versatile building blocks in the synthesis of various heterocyclic structures. Enaminones are known to react with malononitrile to form a variety of products, depending on the reaction conditions and the nature of the substituents on the enaminone.

Synthesis Analysis

The synthesis of related compounds has been explored in two studies. In the first study, enaminones were reacted with malononitrile in the presence of ethanolic piperidine to produce 2,3-dihydropyridazine-4-carboxylic acids. This reaction involved the intermediates 2-cyano-5-(dimethylamino)-5-arylpenta-2,4-dienamides, which could be further transformed into 1,2-dihydropyridine-3-carboxylic acid and 1,2-dihydropyridine-3-carbonitrile derivatives through reflux in ethanol/HCl and acetic acid (AcOH) . The second study reported the condensation of monomeric and "dimeric" malononitrile with dimethylaminophenyl propenone in nonpolar solvents to form linear dienes and trienes. The intermediate 2-cyano-5-dimethylamino-3-phenyl-2,4-pentadienamide was identified as a precursor for the cyclization to pyridones in acidic media .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a malononitrile moiety conjugated to an enaminone structure. The enaminone core is a key feature that allows for the formation of various heterocyclic compounds through different reaction pathways. The studies have not provided detailed molecular structure analysis specific to "this compound," but the reported intermediates and reaction products suggest a high degree of conjugation and the potential for cyclization to form heterocyclic rings .

Chemical Reactions Analysis

The chemical reactions involving enaminones and malononitrile are complex and can lead to a variety of products. The reported studies show that these reactions can be manipulated to produce specific heterocyclic compounds by altering the reaction conditions. For example, the reaction of enaminones with malononitrile in the presence of nitrous acid or benzenediazonium chloride leads to the formation of 2,3-dihydropyridazine-4-carboxylic acids . Similarly, the cyclization of the intermediate 2-cyano-5-dimethylamino-3-phenyl-2,4-pentadienamide in acidic media results in the formation of pyridones .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" and its related compounds are not explicitly detailed in the provided studies. However, the reactivity of the enaminone and malononitrile moieties suggests that these compounds are likely to be polar and may exhibit significant solubility in organic solvents. The presence of the dimethylamino group could also influence the basicity of the compound. The studies indicate that the intermediates and reaction products can undergo further transformations under acidic or basic conditions, which is indicative of their reactive nature .

Aplicaciones Científicas De Investigación

Synthesis Applications

2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile has been explored in the field of organic synthesis. A study by Jachak et al. (1993) explored its reactivity with various amino compounds, leading to the synthesis of azomethines and derivatives of 5-formylcytosine, showcasing its versatility in synthetic chemistry (Jachak, Mittelbach, & Junek, 1993). Additionally, Al-Mousawi et al. (2009) described its use in reactions with enaminones, highlighting its potential as a building block in organic syntheses (Al-Mousawi, Moustafa, Abdel-Khalik, & Elnagdi, 2009).

Optical and Photophysical Properties

A study by Zhao et al. (2007) investigated the two-photon absorption properties of malononitrile derivatives, including this compound. The research revealed strong intramolecular charge transfer absorption bands, making these compounds suitable for applications in photophysical studies (Zhao, Xiao, Wu, & Fang, 2007).

Medical Imaging Applications

In the medical field, a derivative of this compound was used by Shoghi-Jadid et al. (2002) for positron emission tomography in Alzheimer's disease patients. The study demonstrated the compound's ability to locate and monitor the development of neurofibrillary tangles and beta-amyloid plaques in the brain (Shoghi-Jadid et al., 2002).

Environmental and Chemical Sensing

A study by Schramm et al. (2016) synthesized derivatives of malononitrile for the detection of cyanide in water. These compounds demonstrated high selectivity and sensitivity, indicating their potential as optical devices for environmental monitoring (Schramm, Menger, & Machado, 2016).

Crystallographic and Structural Studies

Bogdanov et al. (2019) conducted synthesis and crystal structure studies on derivatives of this compound. Their research contributed to understanding the solvatochromic behavior and potential applications in materials science (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).

Propiedades

IUPAC Name |

2-[(E)-3-anilino-1-(dimethylamino)prop-2-enylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-18(2)14(12(10-15)11-16)8-9-17-13-6-4-3-5-7-13/h3-9,17H,1-2H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFPSVGAUFADRX-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C(C#N)C#N)C=CNC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

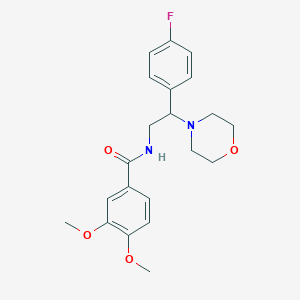

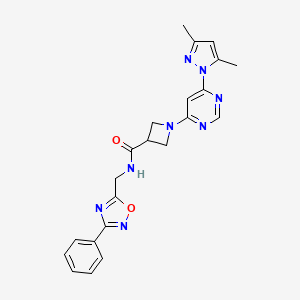

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)

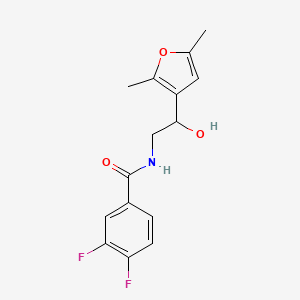

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)

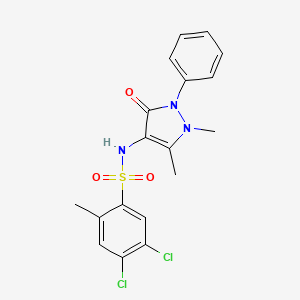

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)

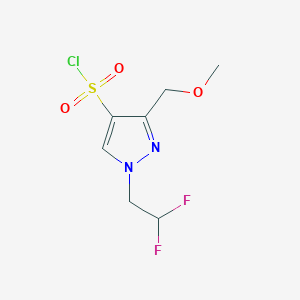

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3012085.png)

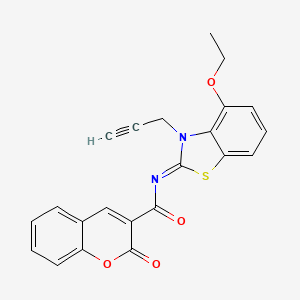

![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B3012092.png)